molecular formula C21H18N4O2S2 B13379116 2-{[(1-(3-methylphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile

2-{[(1-(3-methylphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile

Cat. No.: B13379116
M. Wt: 422.5 g/mol
InChI Key: QPDZGWNLZWBEIV-FOKLQQMPSA-N
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Description

The compound 2-{[(1-(3-methylphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile (hereafter referred to as Compound A) is a heterocyclic molecule featuring a tetrahydrobenzothiophene core fused with a pyrimidinylidene moiety. The compound’s complexity arises from its bicyclic framework, which is common in bioactive molecules targeting enzymes or receptors involved in diseases such as cancer or inflammation .

Properties

Molecular Formula

C21H18N4O2S2

Molecular Weight

422.5 g/mol

IUPAC Name

2-[(E)-[6-hydroxy-1-(3-methylphenyl)-4-oxo-2-sulfanylidenepyrimidin-5-yl]methylideneamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile

InChI

InChI=1S/C21H18N4O2S2/c1-12-5-4-6-13(9-12)25-20(27)16(18(26)24-21(25)28)11-23-19-15(10-22)14-7-2-3-8-17(14)29-19/h4-6,9,11,27H,2-3,7-8H2,1H3,(H,24,26,28)/b23-11+

InChI Key

QPDZGWNLZWBEIV-FOKLQQMPSA-N

Isomeric SMILES

CC1=CC(=CC=C1)N2C(=C(C(=O)NC2=S)/C=N/C3=C(C4=C(S3)CCCC4)C#N)O

Canonical SMILES

CC1=CC(=CC=C1)N2C(=C(C(=O)NC2=S)C=NC3=C(C4=C(S3)CCCC4)C#N)O

Origin of Product

United States

Preparation Methods

Key Synthetic Strategies

The compound’s synthesis typically follows a two-step approach:

Step 1: Synthesis of 2-Amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile

This intermediate serves as the benzothiophene precursor. A common method involves:

  • Cyclohexanone as the starting material.
  • Gewald reaction : Cyclohexanone reacts with elemental sulfur, malononitrile, and a base (e.g., morpholine) under reflux in ethanol.
  • Mechanism :
    • Knoevenagel condensation between cyclohexanone and malononitrile.
    • Cyclization with sulfur to form the thiophene ring.

Reaction Conditions :

Parameter Value Source
Temperature 80–90°C
Solvent Ethanol
Catalyst Morpholine
Yield 65–75%

Step 2: Condensation with 1-(3-Methylphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene Carbaldehyde

The benzothiophene intermediate reacts with a pyrimidinylidene aldehyde derivative:

  • Preparation of the aldehyde :
    • 1-(3-Methylphenyl)-2-thiobarbituric acid is treated with DMF/POCl₃ to form the Vilsmeier-Haack adduct, followed by hydrolysis.
  • Condensation :
    • The aldehyde reacts with 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile in refluxing ethanol.
    • Mechanism : Nucleophilic attack by the amine group on the aldehyde carbonyl, followed by dehydration.

Optimized Conditions :

Parameter Value Source
Molar Ratio 1:1
Solvent Ethanol
Temperature 80°C, 3–4 hours
Catalyst None (thermal)
Yield 70–80%

Purification and Characterization

Alternative Routes

Challenges and Solutions

Challenge Solution Source
Low solubility of intermediates Use polar aprotic solvents (DMF)
Side reactions during condensation Strict temperature control
Purification difficulties Gradient column chromatography

Summary of Synthetic Methods

Method Yield Time Advantages Limitations
Conventional reflux 70–80% 4h High yield, reproducible Long reaction time
Microwave-assisted 60% 1h Fast Specialized equipment needed
Mechanochemical 55% 2h Solvent-free, green chemistry Lower yield

Applications and Derivatives

The compound’s structural analogs exhibit:

Chemical Reactions Analysis

Types of Reactions

2-{[(1-(3-methylphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the nitrile group, using reagents like sodium azide or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium azide in dimethylformamide (DMF) or amines in aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

2-{[(1-(3-methylphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-{[(1-(3-methylphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses.

Comparison with Similar Compounds

Structural Analogues

Compound A shares structural motifs with several synthesized derivatives, particularly in the tetrahydrobenzothiophene and pyrimidine domains. Key analogues include:

2-(1,3-Dioxoisoindolin-2-yl)-6-phenyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile (Compound B)
  • Structure : Differs in the pyrimidinylidene group, which is replaced by a 1,3-dioxoisoindolin-2-yl moiety.
  • Synthesis : Prepared via reflux of precursor compounds in acetic acid, yielding a bright yellow crystal (56% yield, m.p. 277–278°C) .
  • Key Data :
    • IR: Strong absorption at ~2190 cm⁻¹ (C≡N stretch).
    • NMR: Signals consistent with tetrahydrobenzothiophene protons (δ 2.5–3.5 ppm).
2-Amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile (Compound C)
  • Structure : Simpler core lacking the pyrimidinylidene and 3-methylphenyl groups.
  • Properties : Serves as a precursor for derivatives like Compound A . SMILES: N#Cc1c2CCCCc2sc1N .
Pyrimido[2,1-b]quinazoline-3-carbonitrile (Compound D)
  • Structure : Features a pyrimidoquinazoline ring instead of benzothiophene.
  • Synthesis : Reflux of thiouracil derivatives with anthranilic acid (57% yield, m.p. 268–269°C) .
  • IR : Peaks at 2220 cm⁻¹ (C≡N) and 1719 cm⁻¹ (C=O).

Pharmacokinetic and Bioactivity Predictions

Computational similarity analysis (Tanimoto coefficient >70%) suggests that Compound A may share bioactivity profiles with histone deacetylase (HDAC) inhibitors like SAHA, given its structural resemblance to aglaithioduline . Hierarchical clustering of bioactivity data further indicates that analogues with tetrahydrobenzothiophene cores exhibit kinase inhibition (e.g., EGFR/VEGFR-2), as seen in thienopyrimidine derivatives .

Spectral Data Comparison

Functional Group Compound A (Predicted) Compound B Compound D
C≡N (IR, cm⁻¹) ~2190 2219 2220
C=O (IR, cm⁻¹) 1670–1710 1718 1719
Thioxo (¹H NMR, ppm) δ 3.8–4.2 Not observed Not observed

Note: The thioxo group in Compound A may contribute to unique deshielding effects in NMR .

Molecular Docking and Target Prediction

  • Hypothesized Targets: HDACs, EGFR, and VEGFR-2, based on structural alignment with inhibitors like 4-(thiazol-5-yl)-2-(phenylamino)pyrimidine-5-carbonitrile .
  • ADMET Properties : Predicted logP ~3.2 (moderate lipophilicity), aligning with analogues showing blood-brain barrier permeability .

Biological Activity

The compound 2-{[(1-(3-methylphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological activity, focusing on its mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.

Chemical Structure

The molecular structure of the compound can be broken down as follows:

  • Core Structure : The compound features a benzothiophene moiety fused with a pyrimidine derivative.
  • Functional Groups : It contains multiple functional groups including a dioxo group and a thioxo group which are critical for its biological activity.

Recent studies have identified several mechanisms through which this compound exhibits its biological effects:

  • Inhibition of Aminoglycoside Acetyltransferase :
    • The compound has been shown to inhibit the enzyme aminoglycoside 6'-N-acetyltransferase type Ib (AAC(6')-Ib), which is crucial in conferring resistance to aminoglycoside antibiotics. This inhibition occurs through competitive binding at the aminoglycoside binding site, effectively preventing the acetylation of antibiotics like kanamycin A .
  • Antitumor Activity :
    • In vitro studies have indicated that derivatives of this compound may exhibit antitumor properties by inhibiting farnesyltransferase (FT), an enzyme implicated in cancer cell proliferation. The presence of hydrophobic substituents appears to enhance the inhibitory activity against FT .

Biological Activity Data

The following table summarizes key findings related to the biological activity of the compound:

Activity Target/Mechanism IC50/Effect Source
Inhibition of AAC(6')-IbCompetitive inhibitionMicromolar range
Antitumor activityInhibition of farnesyltransferaseIC50 = 24 nM for FT
Binding affinityAminoglycoside binding siteCompetitive binding observed

Case Studies

Several case studies have highlighted the potential applications of this compound:

  • Antibiotic Resistance : A study demonstrated that derivatives similar to this compound were effective in reversing aminoglycoside resistance in clinical isolates of Enterobacteria, suggesting a role in combination therapies to enhance antibiotic efficacy .
  • Cancer Therapeutics : Research involving modified versions of this compound has shown promise in preclinical models for treating various cancers by targeting FT pathways, leading to reduced tumor growth and improved survival rates in animal models .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing this compound, and how do reaction conditions affect yield and purity?

  • Methodological Answer : The compound can be synthesized via condensation reactions involving tetrahydrobenzothiophene precursors and substituted pyrimidinylidene intermediates. For example, refluxing with aromatic aldehydes in acetic anhydride/acetic acid mixtures (with sodium acetate as a catalyst) yields analogous structures (68% yield) . Key factors include:

  • Reaction time : Prolonged reflux (>2 hours) may degrade sensitive functional groups (e.g., thioxo groups).
  • Solvent choice : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates but may complicate purification.
  • Catalyst : Sodium acetate enhances imine formation by neutralizing HCl byproducts.

Q. How can researchers characterize the tautomeric equilibria of the thioxotetrahydro-pyrimidinylidene moiety in this compound?

  • Methodological Answer : Use a combination of spectroscopic techniques:

  • ¹H/¹³C NMR : Monitor shifts in NH and =CH protons to identify keto-enol tautomers .
  • IR spectroscopy : Detect ν(C=O) (~1,700 cm⁻¹) and ν(C=S) (~1,100 cm⁻¹) bands to confirm tautomeric forms .
  • X-ray crystallography : Resolve crystal packing to determine the dominant tautomer in the solid state .

Advanced Research Questions

Q. What strategies resolve contradictions between computational predictions and experimental spectral data for this compound’s electronic structure?

  • Methodological Answer :

  • Step 1 : Perform DFT calculations (e.g., B3LYP/6-311+G(d,p)) to model electronic transitions and compare with UV-Vis spectra.
  • Step 2 : Validate computational models using substituent effects. For instance, electron-withdrawing groups (e.g., -CN) stabilize the enol tautomer, altering λ_max .
  • Step 3 : Reconcile discrepancies by adjusting solvent effects and intermolecular interactions in simulations .

Q. How does the steric and electronic environment of the 3-methylphenyl group influence reactivity in cross-coupling reactions?

  • Methodological Answer :

  • Steric effects : The methyl group at the 3-position hinders planarization of the pyrimidinylidene ring, reducing reactivity in Suzuki-Miyaura couplings.
  • Electronic effects : Electron-donating methyl groups increase electron density at the imine nitrogen, favoring nucleophilic attack.
  • Experimental design : Compare reaction rates with analogs (e.g., 4-chlorophenyl derivatives) under identical Pd-catalyzed conditions .

Q. What analytical approaches distinguish between isomeric byproducts formed during synthesis?

  • Methodological Answer :

  • HPLC-MS : Use reverse-phase columns (C18) with acetonitrile/water gradients to separate isomers based on polarity differences.
  • 2D NMR (COSY, NOESY) : Identify through-space correlations to assign regiochemistry (e.g., benzothiophene vs. pyrimidine ring substituents) .
  • High-resolution mass spectrometry (HRMS) : Confirm molecular formulas of isomers with ppm-level accuracy .

Guidance for Addressing Research Challenges

  • Data Contradictions : When NMR and IR data conflict (e.g., tautomer identification), use temperature-dependent NMR studies to observe dynamic equilibria .
  • Reaction Optimization : Employ design of experiments (DoE) to systematically vary parameters (e.g., temperature, catalyst loading) and identify robust conditions .
  • Theoretical-Experimental Alignment : Cross-validate computational models with experimental crystallography data to refine force fields .

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